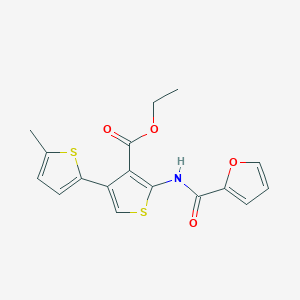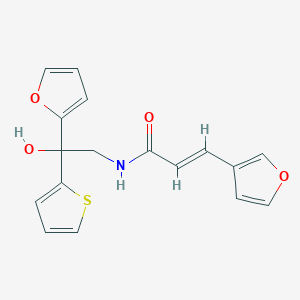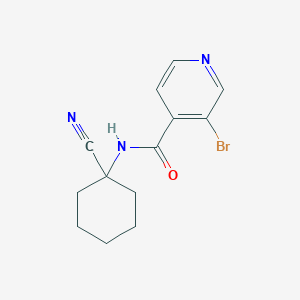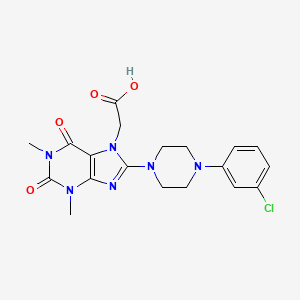![molecular formula C19H22ClN3O B2554757 2-氯-N-[4-(4-甲基哌嗪-1-基)苯基]-2-苯基乙酰胺 CAS No. 860649-47-4](/img/structure/B2554757.png)
2-氯-N-[4-(4-甲基哌嗪-1-基)苯基]-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .
Synthesis Analysis
The synthesis of new amides of the N-methylpiperazine series was achieved by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . This process resulted in the creation of new carboxylic acid amides containing an N-methylpiperazine fragment .Chemical Reactions Analysis
In the synthesis process, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .科学研究应用
抗炎活性
该化合物已被合成,其体外抗炎活性已得到评估。 结果表明,与标准药物布洛芬相比,它具有优异的活性 .
抗肿瘤活性
7-氨基-4-甲基香豆素衍生物是该化合物结构的一部分,已证明具有抗肿瘤活性 .
抗HIV活性
对香豆素衍生物的研究表明,它们具有作为抗HIV药物的潜力 .
抗菌和抗真菌活性
抗凝血活性
据报道,这些化合物具有抗凝血作用,作为酶VKOR(维生素K环氧化还原酶)的抑制剂 .
降甘油三酯和中枢神经系统兴奋作用
据报道,香豆素衍生物具有降甘油三酯和中枢神经系统兴奋作用 .
抗氧化活性
羟基香豆素是该化合物结构的一部分,据报道具有强抗氧化作用,并通过清除活性氧物质来保护机体免受氧化应激 .
制药行业应用
在7-氨基-4-甲基-2H-色烯-2-酮和(±)-2-氯-2-苯基乙酰氯之间创建新的杂化分子对于制药行业具有重要意义 .
未来方向
The future directions for this compound could involve further development and optimization. For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These compounds showed promising cytotoxic effects against four different cancer cell lines, highlighting the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .
生化分析
Biochemical Properties
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for immune response and cell growth . Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can induce changes in gene expression, leading to altered protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby modulating cellular processes. Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including altered cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is essential for its safe and effective use in medical applications.
Metabolic Pathways
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can influence its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within these compartments can modulate its interactions with biomolecules and influence cellular processes .
属性
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-19(24)18(20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXJPWKKBOYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)

![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)
